1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane
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Overview
Description
1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane is an organohalogen compound with the molecular formula C₃H₂BrClF₄. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties .
Preparation Methods
1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane can be synthesized through the free-radical addition of hydrogen bromide to allyl chloride . This method involves the use of specific reaction conditions to ensure the correct addition of bromine and chlorine atoms to the propene backbone. Industrial production methods often involve large-scale reactions with controlled environments to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions often involve solvents like ethanol or water.
Scientific Research Applications
1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: The compound can be used in studies involving halogenated compounds and their effects on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, and it can interact with different pathways depending on the specific reaction conditions .
Comparison with Similar Compounds
1-Bromo-3-chloro-1,1,3,3-tetrafluoropropane can be compared with other similar compounds such as:
1-Bromo-3-chloropropane: Similar in structure but lacks the fluorine atoms, leading to different reactivity and applications.
1-Bromo-3,3,3-trifluoroacetone: Contains a trifluoromethyl group instead of the tetrafluoropropane structure, resulting in different chemical properties.
3-Bromo-1,1,1-trifluoropropane: Another similar compound with different fluorine atom placement, affecting its reactivity and use.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
Molecular Formula |
C3H2BrClF4 |
---|---|
Molecular Weight |
229.40 g/mol |
IUPAC Name |
1-bromo-3-chloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2BrClF4/c4-2(6,7)1-3(5,8)9/h1H2 |
InChI Key |
IYZDWHRLNGZSAI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)C(F)(F)Br |
Origin of Product |
United States |
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